molecular formula C8H5BrN2O2 B1291568 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 944896-42-8

6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No. B1291568
M. Wt: 241.04 g/mol
InChI Key: SDKJLYHPCBMDAD-UHFFFAOYSA-N
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Description

The compound "6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid" is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds has been the subject of various studies due to their potential biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 6th position and a carboxylic acid group at the 3rd position on the imidazo[1,2-a]pyridine core structure is expected to influence its chemical reactivity and biological properties.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including those with bromine substituents, typically involves the condensation of suitable precursors such as diamines and aldehydes, followed by halogenation reactions. For instance, novel 6-bromo-imidazo[4,5-b]pyridine derivatives were synthesized using a systematic approach involving the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes in the presence of molecular iodine in water, followed by alkylation reactions . Similarly, derivatives of imidazo[1,2-a]pyrimidine were synthesized by reacting 2-aminopyrimidines with methyl aryl ketones and halogens, where using bromine led to the formation of 6-bromo-substituted compounds .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be elucidated using techniques such as NMR spectroscopy and X-ray crystallography. In the case of the 6-bromo-imidazo[4,5-b]pyridine derivatives, the structures of some compounds were confirmed using monocrystalline X-ray crystallography . Theoretical calculations, including density functional theory (DFT) and time-dependent DFT (TD-DFT), can also be employed to predict the molecular properties and electronic structure of these compounds .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can participate in various chemical reactions due to their reactive sites. The bromine atom can act as a good leaving group, allowing for further functionalization through nucleophilic substitution reactions. The carboxylic acid group also provides a site for reactions such as esterification, amidation, and decarboxylation. The synthesis of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylates demonstrates the potential for chemical modification of the carboxylic acid group .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid derivatives are influenced by the presence of the bromine atom and the carboxylic acid group. These substituents can affect the compound's solubility, melting point, and stability. The bromine atom can increase the compound's density and molecular weight, while the carboxylic acid group can contribute to the compound's acidity and ability to form hydrogen bonds, impacting its solubility in polar solvents.

Relevant Case Studies

Several studies have explored the biological activities of imidazo[1,2-a]pyridine derivatives. For example, ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylates were evaluated for their anti-hepatitis B virus (HBV) activity, with some compounds showing significant inhibitory effects on HBV DNA replication . Another study synthesized 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives and tested them for anti-inflammatory and analgesic activities, identifying some compounds with promising pharmacological profiles . These case studies highlight the potential of 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid derivatives in the development of new therapeutic agents.

Scientific Research Applications

Application 1: Organic Syntheses and Pharmaceutical Intermediates

  • Summary of the Application : “6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid” is used in organic syntheses and as pharmaceutical intermediates . It seems to be particularly effective when lactams can be introduced on the 6-bromoimidazo[1,2-a]pyridine .
  • Methods of Application or Experimental Procedures : The compound “1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate 6” was synthesized in 5 steps from 6-bromoimidazo[1,2-a]pyridine using [2-14C] cyanoacetamide as the source of the radiolabel .
  • Results or Outcomes : The document does not provide specific results or outcomes for this application .

Application 2: Chemodivergent Synthesis

  • Summary of the Application : “6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid” is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
  • Methods of Application or Experimental Procedures : The document does not provide specific methods of application or experimental procedures .
  • Results or Outcomes : The document does not provide specific results or outcomes for this application .

Application 3: Ligand-free Pd-catalysed Decarboxylative Arylation

  • Summary of the Application : “6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid” is used in a ligand-free method for Pd (OAc)2 catalysed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with hetero(aryl) bromides .
  • Methods of Application or Experimental Procedures : The document does not provide specific methods of application or experimental procedures .
  • Results or Outcomes : The document does not provide specific results or outcomes for this application .

Application 4: Synthesis of N-(pyridin-2-yl)amides

  • Summary of the Application : “6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid” is used in the synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridines .
  • Methods of Application or Experimental Procedures : The document does not provide specific methods of application or experimental procedures .
  • Results or Outcomes : The document does not provide specific results or outcomes for this application .

Application 5: Synthesis of 3-bromoimidazo[1,2-a]pyridines

  • Summary of the Application : “6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid” is used in the synthesis of 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
  • Methods of Application or Experimental Procedures : The document does not provide specific methods of application or experimental procedures .
  • Results or Outcomes : The document does not provide specific results or outcomes for this application .

Application 6: Use in Food, Drug, Pesticide or Biocidal Product

  • Summary of the Application : “6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid” is used in food, drug, pesticide or biocidal product .
  • Methods of Application or Experimental Procedures : The document does not provide specific methods of application or experimental procedures .
  • Results or Outcomes : The document does not provide specific results or outcomes for this application .

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-2-7-10-3-6(8(12)13)11(7)4-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKJLYHPCBMDAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621814
Record name 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid

CAS RN

944896-42-8
Record name 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid
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Synthesis routes and methods I

Procedure details

Lithium hydroxide (0.427 g, 17.8 mmol) was added to a stirred suspension of ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (2.40 g, 8.92 mmol) in 20 mL of a 4:1 mixture of THF/ethanol. The mixture was stirred under nitrogen for 3 days at ambient temperature. The pH of the mixture was adjusted to neutral (by the addition of aqueous mineral acid) inducing a heavy precipitation of off-white colored solids. The solids were isolated by filtration and dried under reduced pressure to give the desired product (2.0 g; 93%).
Quantity
0.427 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
THF ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
93%

Synthesis routes and methods II

Procedure details

A stirring solution of 6-bromoimidazo[1,2-a]pyridine-3-carbonitrile [JMC 54(7). 2455-2466; 2011] (1.0 g), EtOH (10 mL) and aq. NaOH (1.0 g, 10 mL) was heated at 100° C. After 12 h, the reaction mixture was cooled and concentrated to dryness by rotary evaporator under reduced pressure. Subsequently, the crude solid was diluted with water, cooled in ice-bath and acidified with conc. HCl till pH 4 while stirring. The resulting suspension was suction filtered and the solid was dried overnight. Subsequently, the collected solid was further dried over P2O5 under high vacuum to obtain 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid (0.91 g) as a white solid. 1H NMR (300 MHz, DMSO-d6) δ 13.27 (s, 1H), 9.36 (s, 1H), 8.24 (s, 1H), 7.77 (d, J=9.5 Hz, 1H), 7.67 (d, J=9.5, 1.7 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Reaction mixture containing N′-(5-bromopyridin-2-yl)-N,N-dimethylformimidamide (6.5 g, 28.5 mmol), methyl 2-bromoacetate (5.6 g, 3.5 mL, 37.0 mmol) and NaHCO3 (4.1 g, 48.8 mmol) in i-PrOH (60 mL) was heated at 90° C. under nitrogen. The heating was stopped after 12 h and cooled the dense heterogeneous reaction mixture to room temperature. The reaction mixture was concentrated and diluted with water. The resultant slurry was collected by suction filtration and obtained methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (6.9 g) as a tan white solid upon drying. 1H NMR (300 MHz, DMSO-d6): δ 9.31 (d, J=1.8 Hz, 1H), 8.31 (s, 1H), 7.80 (d, J=9.5 Hz, 1H), 7.71 (dd, J=9.5, 1.6 Hz, 1H), 3.88 (s, 4H). Ester hydrolysis was done by stirring a solution of methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (2.5 g), LiOH.H2O (1.2 g) in THF/MeOH/H2O (1/1/1, 75 mL) at room temperature. Reaction mixture was concentrated upon complete hydrolysis of ester to corresponding acid, diluted with water/ice and acidified with 2N. aq HCl until pH 6. The resulting solid was filtered, suction dried followed by drying under P2O5 under vacuum to obtain 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid (2.2 g) as a white solid. 1H NMR (300 MHz, DMSO-d6) δ 13.27 (s, 1H), 9.36 (s, 1H), 8.24 (s, 1H), 7.77 (d, J=9.5 Hz, 1H), 7.67 (d, J=9.5, 1.7 Hz, 1H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
THF MeOH H2O
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
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Reactant of Route 5
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Reactant of Route 6
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid

Citations

For This Compound
2
Citations
H Fan, F Li - Journal of Chemical Sciences, 2018 - Springer
A convenient and novel two-step one-pot method for the synthesis of 3-substituted imidazo[1,2-a]pyridines and 3-substituted imidazo[1,2-b]pyridazines was developed through the …
Number of citations: 4 link.springer.com
XM Zheng, YS Chen, YJ Ban, YJ Wang… - European Journal of …, 2023 - Elsevier
The dysregulation of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin signaling pathway has been implicated in various human cancers, and isoform-selective …
Number of citations: 3 www.sciencedirect.com

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